(2E)-3-(4-chloro-3-nitrophenyl)-N-(3,4-dichlorophenyl)prop-2-enamide
Overview
Description
(2E)-3-(4-chloro-3-nitrophenyl)-N-(3,4-dichlorophenyl)prop-2-enamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of chloro and nitro substituents on the phenyl rings, which can significantly influence its chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-chloro-3-nitrophenyl)-N-(3,4-dichlorophenyl)prop-2-enamide typically involves the reaction of appropriate starting materials under specific conditions. One common method is the condensation reaction between 4-chloro-3-nitrobenzaldehyde and 3,4-dichloroaniline in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-chloro-3-nitrophenyl)-N-(3,4-dichlorophenyl)prop-2-enamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro substituents can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO)
Oxidation: Potassium permanganate (KMnO4), sulfuric acid (H2SO4)
Major Products Formed
Reduction: (2E)-3-(4-amino-3-nitrophenyl)-N-(3,4-dichlorophenyl)prop-2-enamide
Substitution: (2E)-3-(4-chloro-3-nitrophenyl)-N-(3,4-dimethoxyphenyl)prop-2-enamide
Oxidation: (2E)-3-(4-chloro-3-nitrophenyl)-N-(3,4-dichlorophenyl)prop-2-enoic acid
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2E)-3-(4-chloro-3-nitrophenyl)-N-(3,4-dichlorophenyl)prop-2-enamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of specific pathways. For example, if the compound exhibits antimicrobial activity, it may inhibit the growth of bacteria by interfering with essential cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(4-chlorophenyl)-N-(3,4-dichlorophenyl)prop-2-enamide
- (2E)-3-(4-nitrophenyl)-N-(3,4-dichlorophenyl)prop-2-enamide
- (2E)-3-(4-chloro-3-nitrophenyl)-N-(3,4-dimethylphenyl)prop-2-enamide
Uniqueness
The presence of both chloro and nitro substituents on the phenyl rings of (2E)-3-(4-chloro-3-nitrophenyl)-N-(3,4-dichlorophenyl)prop-2-enamide makes it unique compared to similar compounds. These substituents can significantly influence the compound’s reactivity, stability, and potential applications. For example, the nitro group can enhance the compound’s electron-withdrawing properties, making it more reactive in certain chemical reactions.
Properties
IUPAC Name |
(E)-3-(4-chloro-3-nitrophenyl)-N-(3,4-dichlorophenyl)prop-2-enamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl3N2O3/c16-11-5-3-10(8-13(11)18)19-15(21)6-2-9-1-4-12(17)14(7-9)20(22)23/h1-8H,(H,19,21)/b6-2+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOGJTOLIRXKJIC-QHHAFSJGSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)NC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)NC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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